molecular formula C15H19BrN4O B2413111 1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954850-98-7

1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2413111
CAS No.: 954850-98-7
M. Wt: 351.248
InChI Key: UKDBNBZTQFRZPW-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H19BrN4O and its molecular weight is 351.248. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • The study of similar compounds, such as amicarbazone, reveals the coplanarity between the triazole ring and the carboxamide group due to intramolecular hydrogen bonding, with variations in the orientation of isopropyl groups. These structural details, including N—H⋯O and N—H⋯N hydrogen bonds forming infinite chains, are crucial for understanding the molecular interactions and stability of such compounds (Kaur et al., 2013).
  • Synthesis methods for triazole derivatives, as described by Xu Zhao et al., highlight the combination of 1,2,3-triazoles with various substituents to enhance biological activities. The antimicrobial screening of these derivatives against specific microorganisms indicates their potential therapeutic applications (Zhao et al., 2012).

Potential Biological Activities

  • The synthesis of 5-aryl-3-C-glycosyl-1,2,4-triazoles and their efficacy as inhibitors of glycogen phosphorylase suggest a promising avenue for antidiabetic agents. This showcases the utility of triazole derivatives in developing treatments for metabolic disorders (Szőcs et al., 2015).
  • Another study focusing on the practical synthesis of an orally active CCR5 antagonist, related to triazole compounds, emphasizes the importance of such molecules in creating effective therapeutic agents against diseases like HIV (Ikemoto et al., 2005).

Properties

IUPAC Name

1-(4-bromophenyl)-5-propan-2-yl-N-propyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O/c1-4-9-17-15(21)13-14(10(2)3)20(19-18-13)12-7-5-11(16)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDBNBZTQFRZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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